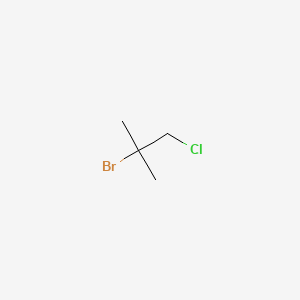

2-Bromo-1-chloro-2-methylpropane

描述

Contextualization within Halogenated Hydrocarbon Chemistry

Halogenated hydrocarbons are a class of organic compounds where one or more hydrogen atoms are replaced by halogen atoms. 2-Bromo-1-chloro-2-methylpropane is a specific example, belonging to the subcategory of haloalkanes. The presence of two different halogens on the same carbon atom enhances its reactivity and makes it a versatile substrate for studying a range of chemical transformations.

Significance in Mechanistic Organic Chemistry Studies

This compound is particularly significant in the study of nucleophilic substitution reactions. Due to its tertiary structure, it readily undergoes S_N_1 (substitution nucleophilic unimolecular) reactions. youtube.comrsc.orglibretexts.org The study of its hydrolysis and solvolysis provides classic examples of the S_N_1 mechanism, where the rate-determining step is the formation of a stable tertiary carbocation. rsc.orglibretexts.orgchegg.com This makes it an excellent model for teaching and exploring the kinetics and stereochemistry of such reactions. rsc.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C4H8BrCl nih.govnist.gov |

| Molecular Weight | 171.46 g/mol nih.gov |

| CAS Number | 2074-80-8 nih.govnist.gov |

| IUPAC Name | This compound nih.gov |

| Boiling Point | 152-154 °C chemicalbook.com |

| Density | 1.467 g/mL at 25 °C chemicalbook.com |

| Refractive Index | 1.4809 chemicalbook.com |

This table presents key chemical and physical properties of this compound.

Detailed Research Findings

Research on this compound has largely centered on its behavior in nucleophilic substitution and elimination reactions. Studies have shown that in reactions with weak nucleophiles or in polar protic solvents, it favors the S_N_1 pathway. libretexts.orgstackexchange.com The initial step involves the slow heterolytic cleavage of the carbon-bromine bond to form a tertiary carbocation and a bromide ion. youtube.com This carbocation intermediate is then rapidly attacked by a nucleophile. youtube.com

Kinetic studies on the hydrolysis of 2-bromo-2-methylpropane (B165281) (a closely related compound) demonstrate that the reaction rate is dependent on the concentration of the haloalkane but independent of the concentration of the nucleophile (e.g., hydroxide (B78521) ions), confirming the unimolecular nature of the rate-determining step. rsc.org The reaction of this compound is expected to proceed through a similar mechanism, with the tertiary carbocation being a key intermediate. quora.comquora.com

Furthermore, under certain conditions, particularly with strong, sterically hindered bases, elimination reactions (E1) can compete with or even dominate over substitution. stackexchange.com The reaction with propanoic acid, for instance, is expected to yield a mixture of S_N_1 and E1 products. stackexchange.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl/c1-4(2,5)3-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZMNTBSGDUYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174815 | |

| Record name | 2-Bromo-1-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2074-80-8 | |

| Record name | 2-Bromo-1-chloro-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2074-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 2-bromo-1-chloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 1 Chloro 2 Methylpropane

Free Radical Halogenation Approaches for 2-Bromo-1-chloro-2-methylpropane Synthesis

Free radical halogenation is a fundamental reaction in organic chemistry for the substitution of a hydrogen atom in an alkane with a halogen. masterorganicchemistry.com This process is typically initiated by light (hν) or heat, which causes the homolytic cleavage of a halogen molecule into two radical atoms. masterorganicchemistry.comucsb.edu The synthesis of this compound would likely start from a suitable precursor, such as 1-chloro-2-methylpropane.

The reaction proceeds via a chain mechanism involving three key stages: initiation, propagation, and termination. quora.com

Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) by UV light to form two bromine radicals (Br•). quora.comyoutube.com

Propagation: A bromine radical then abstracts a hydrogen atom from the precursor molecule, 1-chloro-2-methylpropane, to form hydrogen bromide (HBr) and a tertiary alkyl radical. This radical then reacts with another bromine molecule to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. quora.comyoutube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. quora.com

Mechanistic Studies of Halogenation Pathways

The regioselectivity of free radical halogenation is a critical aspect, determining which hydrogen atom in the substrate is replaced. Bromination is known to be highly selective compared to chlorination. youtube.comlibretexts.orgmasterorganicchemistry.com This selectivity is attributed to the difference in reactivity between bromine and chlorine radicals. Bromine radicals are less reactive and therefore more selective, preferentially abstracting the most stable hydrogen atom, which is typically a tertiary hydrogen. masterorganicchemistry.comyoutube.com

In the case of synthesizing this compound from 1-chloro-2-methylpropane, the precursor has primary and tertiary hydrogens. The high selectivity of bromination favors the substitution of the tertiary hydrogen on the C2 carbon, leading to the formation of the desired product. libretexts.orgyoutube.com

The stability of the resulting free radical intermediate plays a crucial role in determining the major product. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. This order of stability influences the reaction pathway, making the formation of the tertiary carbocation intermediate more favorable. youtube.com

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₈BrCl |

| Molecular Weight | 171.46 g/mol |

| CAS Number | 2074-80-8 |

| Canonical SMILES | CC(C)(CCl)Br |

Table 1: Properties of this compound nih.govguidechem.com

Alternative Synthetic Routes for Related Dihaloalkanes

While free radical halogenation is a direct method, other synthetic strategies exist for preparing dihaloalkanes, particularly vicinal dihalides (where the halogens are on adjacent carbons).

One common method involves the halogenation of an alkene. libretexts.org For instance, an alkene can react with a halogen like bromine (Br₂) or chlorine (Cl₂) to form a vicinal dihalide. libretexts.orgyoutube.com This reaction proceeds through an electrophilic addition mechanism.

Another significant route is the dehydrohalogenation of a dihaloalkane to form an alkyne, which can then be further functionalized. libretexts.orglibretexts.org This elimination reaction is typically carried out using a strong base, such as sodium amide (NaNH₂). libretexts.orgyoutube.com The process can occur in two successive E2 elimination steps to form a triple bond. youtube.com While this method is primarily for alkyne synthesis, the starting materials are dihaloalkanes, highlighting a transformation of this class of compounds.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 Chloro 2 Methylpropane

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Energetics and Transition State Analysis

Molecular Dynamics Simulations of Alkyl Halide Reactivity

There is no specific information available from molecular dynamics (MD) simulations focusing on the reactivity of 2-Bromo-1-chloro-2-methylpropane. MD simulations could provide valuable insights into the behavior of this molecule in various solvents, its conformational dynamics, and the trajectories of its reactions over time. The absence of such studies limits a deeper, time-resolved understanding of its chemical behavior at the atomic level.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Halogenated Alkanes

While specific, multi-variate QSAR models developed for a series of compounds that include this compound are not published, several databases provide predicted physicochemical properties for this compound based on general QSPR models. These models use the molecular structure to estimate various properties.

The following table presents a collection of such predicted properties for this compound, primarily from group contribution methods like the Joback and Crippen methods. chemeo.com These methods estimate properties by summing the contributions of different functional groups within the molecule.

| Property | Predicted Value | Unit | Method | Source |

|---|---|---|---|---|

| Normal Boiling Point | 391.28 | K | Joback Method | chemeo.com |

| Normal Melting Point | 226.98 | K | Joback Method | chemeo.com |

| Critical Temperature | 599.33 | K | Joback Method | chemeo.com |

| Critical Pressure | 4156.97 | kPa | Joback Method | chemeo.com |

| Critical Volume | 0.359 | m³/kmol | Joback Method | chemeo.com |

| Enthalpy of Formation (Standard Conditions) | -124.05 | kJ/mol | Joback Method | chemeo.com |

| Standard Gibbs Free Energy of Formation | -11.97 | kJ/mol | Joback Method | chemeo.com |

| Enthalpy of Fusion (Standard Conditions) | 8.18 | kJ/mol | Joback Method | chemeo.com |

| Enthalpy of Vaporization (Standard Conditions) | 34.02 | kJ/mol | Joback Method | chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 2.399 | Crippen Method | chemeo.com | |

| Log10 of Water Solubility | -2.19 | mol/L | Crippen Method | chemeo.com |

| McGowan's Characteristic Volume | 96.960 | ml/mol | McGowan Method | chemeo.com |

These QSPR predictions offer a valuable first approximation of the physicochemical profile of this compound. However, it is important to note that these are estimated values and may differ from experimental measurements. The development of more specific and validated QSAR/QSPR models for halogenated alkanes would be beneficial for more accurately predicting the properties and potential biological activities or toxicities of compounds like this compound.

Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds and for probing reaction mechanisms. For 2-bromo-1-chloro-2-methylpropane, ¹H and ¹³C NMR provide foundational data for confirming its structure. The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl protons and the methylene (B1212753) protons, while the ¹³C NMR spectrum would display three signals for the two unique methyl carbons, the quaternary carbon, and the methylene carbon.

In mechanistic studies, NMR is used to monitor the progress of a reaction over time. By taking spectra at various intervals, researchers can observe the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics. For instance, in the solvolysis of this compound, NMR can track the formation of substitution and elimination products, providing insight into the reaction rates and product ratios under different conditions. stackexchange.com

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|---|

| ¹H | -C(Br)(CH₃)₂ | ~1.8 - 2.0 | Singlet | 6H |

| ¹H | -CH₂Cl | ~3.6 - 3.8 | Singlet | 2H |

| ¹³C | -C(Br)(CH₃)₂ | ~30 - 35 | - | - |

| ¹³C | -C(Br)(CH₃)₂ | ~60 - 65 | - | - |

| ¹³C | -CH₂Cl | ~50 - 55 | - | - |

Deuterium (B1214612) labeling is a powerful technique used in conjunction with NMR to trace the fate of specific atoms throughout a chemical reaction, thereby clarifying reaction mechanisms. nih.gov In the context of this compound, deuterium atoms can be strategically incorporated into the molecule, for example, at the methyl or methylene positions.

A key application of this method is to distinguish between competing reaction pathways, such as E1 and E2 elimination. By synthesizing a deuterated analog, such as 2-bromo-1-chloro-1,1-dideuterio-2-methylpropane, and analyzing the products via NMR, the position of the deuterium atoms in the resulting alkenes can reveal the mechanism of proton (or deuteron) abstraction. While specific studies on this compound are not prevalent, the principles are well-established from studies of similar tertiary halides. nih.govdocbrown.info For example, observing the kinetic isotope effect—a change in the reaction rate upon isotopic substitution—can provide evidence for the rate-determining step of a reaction.

Mass Spectrometry (MS) for Reactive Intermediate Identification

Mass spectrometry (MS) is a crucial technique for detecting and characterizing short-lived, high-energy intermediates like carbocations, which are central to the S_N1 and E1 reactions of this compound. stackexchange.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion [C₄H₈BrCl]⁺•, which can then undergo fragmentation. nist.gov

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragments would arise from the loss of the halogen atoms or alkyl groups. The presence of bromine is readily identified by a pair of peaks of nearly equal intensity (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes) for any fragment containing a bromine atom. docbrown.info The primary reactive intermediate, the tertiary carbocation, can be formed by the loss of the bromide ion, leading to a [C₄H₈Cl]⁺ ion.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 170/172 | [C₄H₈BrCl]⁺• | Molecular Ion |

| 121/123 | [C₃H₆Br]⁺ | Loss of •CH₂Cl |

| 155/157 | [C₃H₃BrCl]⁺• | Loss of •CH₃ |

| 91 | [C₄H₈Cl]⁺ | Loss of •Br |

| 57 | [C₄H₉]⁺ | Loss of •Br and •Cl (rearrangement may occur) |

To gain deeper structural information about the ions observed in the mass spectrometer, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed. wikipedia.org In a CID experiment, a specific ion of interest (a "precursor ion") is selected, accelerated, and collided with neutral gas molecules (like argon or nitrogen). This collision imparts internal energy, causing the ion to fragment into smaller "product ions." wikipedia.orgnih.gov By analyzing the masses of these product ions, the structure of the precursor ion can be deduced. This would be particularly useful for confirming the structure of the [C₄H₈Cl]⁺ carbocation and distinguishing it from any isomeric forms.

Ion Mobility Spectrometry (IMS) adds another dimension of separation to mass spectrometry, sorting ions based on their size, shape, and charge, not just their mass-to-charge ratio. raquelcumeras.com When coupled with MS (IM-MS), this technique can separate isomeric ions that are indistinguishable by mass alone. raquelcumeras.com For reactions involving this compound, IMS could potentially separate the initially formed tertiary carbocation from any rearranged, more stable carbocation isomers that might form in the gas phase, providing powerful insights into carbocation chemistry.

Chromatographic Techniques (GC, HPLC) in Reaction Mixture Analysis

Chromatographic methods are essential for separating and quantifying the components of a complex reaction mixture. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for analyzing reactions involving this compound. sielc.comnih.gov

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. In a typical GC analysis of a reaction mixture, this compound would be separated from its substitution and elimination products, as well as any unreacted starting materials or solvents. chegg.com The elution order generally depends on the boiling points of the compounds, with more volatile components eluting first. chegg.com Coupling a GC to a mass spectrometer (GC-MS) allows for both the separation and identification of each component. nih.gov

High-Performance Liquid Chromatography (HPLC) separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase. sielc.comresearchgate.net Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for analyzing halogenated alkanes. sielc.comsielc.com By monitoring the eluent with a UV detector or a mass spectrometer (LC-MS), the components of the reaction mixture can be separated and identified. HPLC is particularly valuable for analyzing less volatile or thermally sensitive products that may not be suitable for GC analysis.

Table 3: Example HPLC Method for Analysis of this compound Based on a published method. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., formic acid for MS compatibility) |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

| Application | Separation of this compound from impurities and potential reaction products. |

Synthetic Applications and Chemical Derivatization of 2 Bromo 1 Chloro 2 Methylpropane

Role as a Building Block in Complex Organic Molecule Synthesis

2-Bromo-1-chloro-2-methylpropane is a bifunctional organic compound with the chemical formula C4H8BrCl. cymitquimica.comnist.gov Its utility as a building block in the synthesis of more complex molecules stems from the differential reactivity of its two carbon-halogen bonds. The compound features a tertiary alkyl bromide and a primary alkyl chloride.

The tertiary carbon bonded to the bromine atom is sterically hindered and readily forms a stable tertiary carbocation. This makes the carbon-bromine bond susceptible to nucleophilic substitution (SN1) and elimination (E1) reactions. In contrast, the primary carbon bonded to the chlorine atom is less reactive under these conditions but can participate in SN2 reactions with strong nucleophiles. This reactivity difference allows for sequential, selective functionalization, making it a strategic component in multistep syntheses.

This selective reactivity enables chemists to introduce a chloromethyl-substituted tertiary butyl group into a target molecule. The synthesis process can be designed to first react at the more labile tertiary bromide position, followed by a subsequent transformation at the primary chloride site, or vice versa, depending on the desired outcome and reaction conditions. This versatility establishes it as a crucial intermediate for creating complex molecular architectures in fields like pharmaceuticals and agrochemicals. guidechem.com

Derivatization Strategies for Functional Group Transformations

The dual halogen functionality of this compound offers several strategies for derivatization. The presence of both a reactive tertiary bromide and a more stable primary chloride within the same molecule allows for a range of functional group transformations. cymitquimica.com Halogenated aliphatic compounds are known to be moderately to very reactive and may be incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, and alkali metals. chemicalbook.com

Key Derivatization Reactions:

Nucleophilic Substitution at the Tertiary Carbon: The tertiary bromide can be readily displaced by a variety of nucleophiles. Due to the stability of the resulting tertiary carbocation, these reactions typically proceed via an SN1 mechanism. This allows for the introduction of functional groups such as hydroxyls, alkoxides, and cyanides at the tertiary position.

Elimination Reactions: Under basic conditions, the compound can undergo an E1 elimination reaction to lose hydrogen bromide, forming 3-chloro-2-methyl-1-propene. The choice between substitution and elimination can be influenced by the nature of the nucleophile/base and the reaction temperature.

Reactions at the Primary Carbon: The primary chloride is less reactive towards nucleophilic substitution than the tertiary bromide. However, it can be displaced by strong nucleophiles under conditions that favor an SN2 mechanism, especially if the tertiary position has been blocked or has already reacted.

Grignard Reagent Formation: The bromine atom can potentially react with magnesium metal to form a Grignard reagent, although the presence of the chloro- group on the adjacent carbon complicates this reaction and may lead to side products.

These varied reaction pathways make this compound a versatile tool for organic chemists to introduce the 1-chloro-2-methylpropan-2-yl moiety into a wide array of organic structures.

| Reaction Type | Reagent/Condition | Primary Product | Mechanism |

|---|---|---|---|

| Nucleophilic Substitution (at C2) | H₂O / mild base | 1-Chloro-2-methyl-2-propanol | SN1 |

| Nucleophilic Substitution (at C2) | ROH (Alcohol) | 2-Alkoxy-1-chloro-2-methylpropane | SN1 |

| Elimination | Strong, non-nucleophilic base | 3-Chloro-2-methyl-1-propene | E1/E2 |

| Nucleophilic Substitution (at C1) | Strong nucleophile (e.g., NaCN), after modification of C2 | Derivative with cyano group at C1 | SN2 |

Applications in Pharmaceutical and Chemical Industry Synthesis

This compound serves as a key intermediate in the synthesis of fine chemicals, including active ingredients for pharmaceuticals and agrochemicals. guidechem.com Its bifunctional nature is exploited to build complex molecular frameworks. While specific, large-scale industrial applications are often proprietary, its role can be inferred from patent literature and its classification as a synthetic building block. sigmaaldrich.comnih.gov

The compound's structure is particularly useful for introducing a neopentyl-like scaffold, which can be advantageous in medicinal chemistry for tuning the steric and electronic properties of a drug candidate. For instance, compounds with related structures are used as alkylating agents to add tert-butyl groups to molecules. guidechem.com The presence of the additional chloromethyl group on this compound provides a further site for modification, enhancing its synthetic value.

Future Research Directions and Emerging Trends in 2 Bromo 1 Chloro 2 Methylpropane Chemistry

Development of Novel Catalytic Approaches for Selective Transformations

The selective transformation of organohalides like 2-bromo-1-chloro-2-methylpropane is a cornerstone of modern organic synthesis. libretexts.orgfiveable.me The inherent differences in the reactivity of the carbon-bromine and carbon-chlorine bonds present both a challenge and an opportunity for catalytic innovation. Future research is intensely focused on creating catalysts that can precisely target one halogen over the other, enabling a level of control that is currently difficult to achieve.

Key research thrusts in this area include:

Catalyst-Controlled Selectivity: The ability to steer a reaction towards a specific product by simply changing the catalyst is a major goal. nih.govcapes.gov.br This approach is well-established for enantioselective catalysis but is now being more broadly applied to achieve regio-, chemo-, and product-selective reactions with substrates like this compound. nih.govcapes.gov.br The development of new ligand scaffolds and metal complexes is central to this effort, with the aim of creating catalysts that can differentiate between the C-Br and C-Cl bonds based on subtle electronic and steric differences.

Transition-Metal Catalysis: Transition metals, particularly palladium, nickel, and cobalt, are at the forefront of catalytic cross-coupling reactions involving organohalides. acs.org Future work will likely explore novel catalyst systems that offer higher efficiency, broader functional group tolerance, and the ability to operate under milder reaction conditions. patsnap.com For instance, the development of cobalt-catalyzed reductive cross-coupling reactions presents a promising avenue for new C-C bond formations. acs.org

Stimuli-Responsive Catalysis: An emerging trend is the design of "smart" catalytic systems that can be switched on or off by external stimuli such as light, temperature, or pH. nih.gov This offers the potential for unprecedented spatiotemporal control over chemical reactions, which could be particularly useful in complex, multi-step syntheses involving polyhalogenated compounds. nih.gov

Table 1: Comparison of Catalytic Approaches for Organohalide Transformations

| Catalytic Approach | Description | Potential Advantages for this compound | Key Research Focus |

| Catalyst-Controlled Selectivity | Using different catalysts to transform the same starting material into different products under similar conditions. nih.govcapes.gov.br | Selective reaction at either the C-Br or C-Cl bond. | Design of new ligands and metal complexes. nih.gov |

| Transition-Metal Catalysis | Employing metals like palladium, nickel, and cobalt to facilitate cross-coupling reactions. acs.org | Efficient formation of new carbon-carbon and carbon-heteroatom bonds. | Development of more active and selective catalysts. acs.org |

| Stimuli-Responsive Catalysis | Catalytic systems that can be activated or deactivated by external stimuli. nih.gov | Enhanced control over reaction pathways and timing. | Integration of responsive moieties into catalyst structures. nih.gov |

Advanced Spectroscopic Probes for Real-time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. numberanalytics.com For reactions involving this compound, which can proceed through various intermediates and pathways, real-time monitoring of the reaction progress is invaluable. Advances in spectroscopic techniques are providing unprecedented insights into these complex transformations.

Future directions in this area include:

Operando Spectroscopy: This powerful approach allows researchers to study a catalyst or reaction under actual operating conditions. youtube.com Techniques like transient X-ray absorption spectroscopy can provide information about the electronic and geometric structure of the catalytic active site in real-time. youtube.com This is particularly useful for understanding how the catalyst interacts with the different halogen atoms in this compound.

Time-Resolved Spectroscopy: The use of pulsed lasers and other techniques allows for the study of very fast reaction dynamics, on the order of femtoseconds to milliseconds. This can help to identify and characterize short-lived intermediates that are critical to the reaction mechanism but are invisible to conventional spectroscopic methods.

Integrated Spectroscopic and Computational Approaches: Combining experimental data from techniques like NMR, IR, and mass spectrometry with high-level computational modeling can provide a more complete picture of the reaction landscape. This synergistic approach can help to validate proposed mechanisms and predict the outcomes of new reactions.

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Information Provided | Application to this compound Chemistry |

| Operando X-ray Absorption Spectroscopy | Electronic and local geometric structure of catalysts under reaction conditions. youtube.com | Elucidating the nature of the active catalytic species and its interaction with the substrate. youtube.com |

| Time-Resolved Infrared Spectroscopy | Vibrational modes of molecules, allowing for the identification of transient species. | Tracking the formation and decay of intermediates in real-time. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about molecules in solution. | Characterizing reaction products and intermediates, and studying reaction kinetics. |

Sustainable Synthesis and Degradation Methodologies for Organohalides

The principles of green chemistry are increasingly influencing the way chemists approach the synthesis and disposal of organohalides. nih.gov For this compound, this means developing more environmentally benign synthetic routes and effective methods for its degradation.

Key trends in this area include:

Greener Synthetic Routes: This involves exploring alternatives to traditional halogenation methods, which often use harsh reagents and produce significant waste. patsnap.comchemistryworld.com The use of biocatalysis, where enzymes are used to perform chemical transformations, offers a highly selective and environmentally friendly approach. nih.gov Additionally, the development of solvent-free or aqueous reaction systems can significantly reduce the environmental impact of synthesis. nih.gov

Photocatalytic Degradation: Harnessing the power of light to break down persistent organic pollutants is a promising area of research. nih.gov Photocatalysis can offer a green and sustainable way to degrade organohalides like this compound into less harmful substances. nih.gov The development of new and more efficient photocatalysts is a key focus of this research.

Biodegradation: While many organohalides are resistant to natural degradation, some microorganisms have evolved pathways to break them down. Research into these microbial pathways could lead to the development of bioremediation strategies for contaminated sites. Understanding the enzymes and metabolic processes involved is the first step towards harnessing this potential.

Table 3: Sustainable Approaches in Organohalide Chemistry

| Approach | Description | Relevance to this compound |

| Biocatalysis | The use of enzymes to catalyze chemical reactions. nih.gov | Offers a highly selective and environmentally friendly route for synthesis and modification. nih.gov |

| Photocatalysis | Using light and a photocatalyst to drive chemical reactions. nih.gov | A promising method for the degradation of persistent organohalides. nih.gov |

| Green Solvents | Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids. chemistryworld.com | Reduces the environmental footprint of synthetic processes. chemistryworld.com |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-1-chloro-2-methylpropane, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via bromination of 1-chloro-2-methylpropane using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under controlled temperatures (0–25°C). Reaction conditions such as stoichiometry, solvent polarity, and catalyst presence (e.g., light for radical initiation) significantly affect purity. For instance, excess bromine may lead to di-substituted byproducts, while improper temperature control can increase elimination side reactions. Purification via fractional distillation is recommended to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing this compound, and how can internal standards improve quantification accuracy?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR, particularly and ) are primary techniques. GC-MS with splitless injection and a non-polar column (e.g., DB-5) resolves halogenated isomers. Internal standards like 2-Bromo-1-chloropropane Solution (2000 µg/mL in methanol) enhance quantification accuracy by correcting for matrix effects and instrument drift. Calibration curves should span 50–2000 µg/mL with R² > 0.995 .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile vapors and wear nitrile gloves and chemical-resistant goggles. Store in a cool, dry place away from oxidizers. Ecological toxicity data are limited, so assume high environmental persistence and avoid aqueous discharge. Neutralize waste with 10% sodium bicarbonate before disposal. Emergency protocols should include eyewash stations and ethanol rinses for dermal exposure .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during the synthesis of this compound?

- Methodological Answer : To favor substitution over elimination, use polar aprotic solvents (e.g., DMSO) and maintain low temperatures (0–5°C). Steric hindrance from the 2-methyl group inherently reduces elimination rates. Kinetic studies via NMR monitoring can identify optimal reaction times. Adding a weak base (e.g., NaHCO₃) neutralizes HBr byproducts, minimizing acid-catalyzed elimination .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point discrepancies) of this compound?

- Methodological Answer : Cross-validate data using multiple techniques: measure boiling points via differential scanning calorimetry (DSC) and compare with literature GC retention indices. Purity assessment via NMR integration (≥95% purity required) reduces variability. For disputed values, replicate experiments under inert atmospheres (Argon) to prevent degradation .

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 2-methyl group creates steric hindrance, slowing Sₙ2 mechanisms. Reactivity studies using labeled nucleophiles (e.g., -hydroxide) show predominant Sₙ1 pathways in polar solvents. Comparative kinetics with less hindered analogs (e.g., 1-bromopropane) reveal a 10-fold rate reduction, confirming steric dominance. Computational modeling (DFT) further visualizes transition-state crowding .

Q. What computational methods predict the environmental fate and degradation products of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations predict hydrolysis pathways, indicating preferential cleavage of the C-Br bond in aqueous environments. Experimental validation via LC-MS/MS identifies brominated and chlorinated metabolites in soil microcosms .

Q. How can reaction yields be optimized in multi-step syntheses using this compound as an intermediate?

- Methodological Answer : Employ telescoped synthesis to minimize intermediate isolation. For example, in Grignard reactions, directly quench the bromo-chloro intermediate with carbonyl compounds without purification. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time. Yield improvements (≥15%) are achievable by optimizing stoichiometry (1.2:1 nucleophile:substrate ratio) and using anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。